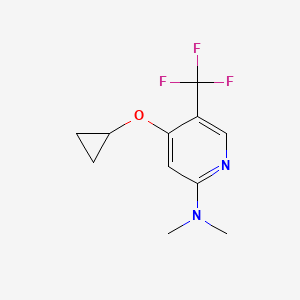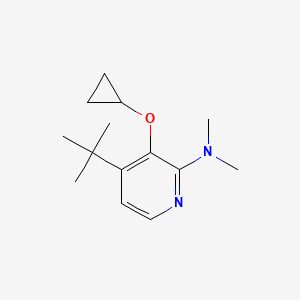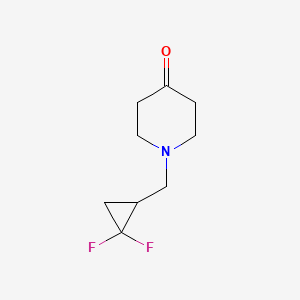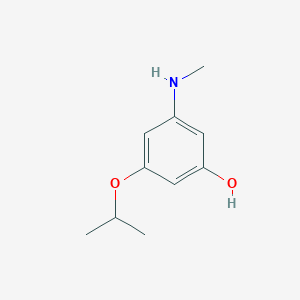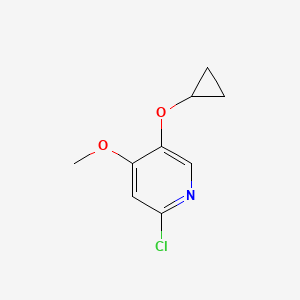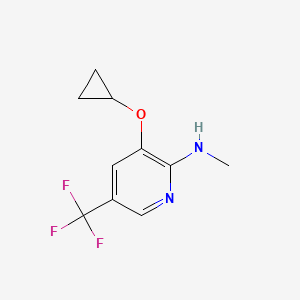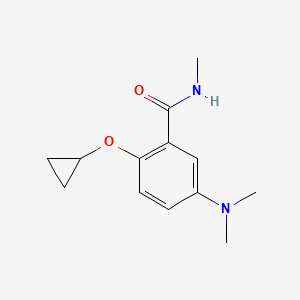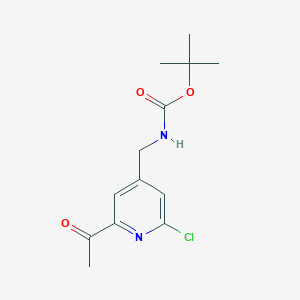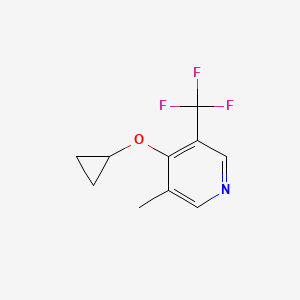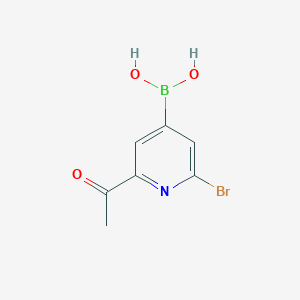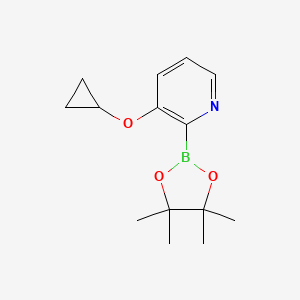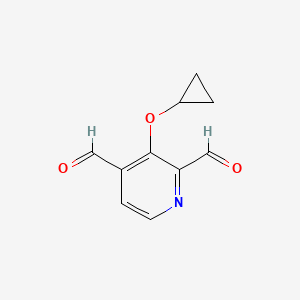
3-Cyclopropoxypyridine-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxypyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C10H9NO3 It features a pyridine ring substituted with a cyclopropoxy group at the 3-position and two aldehyde groups at the 2- and 4-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,4-dicarbaldehyde typically involves the cyclopropanation of pyridine derivatives followed by formylation reactions. One common method includes the reaction of 3-cyclopropoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde groups at the 2- and 4-positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxypyridine-2,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: 3-Cyclopropoxypyridine-2,4-dicarboxylic acid.
Reduction: 3-Cyclopropoxypyridine-2,4-dimethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Cyclopropoxypyridine-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxypyridine-2,4-dicarbaldehyde largely depends on its functional groups. The aldehyde groups can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The cyclopropoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity in substitution reactions. The compound’s interactions with biological molecules, such as enzymes, can be studied to understand its potential biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxypyridine-2,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
3-Cyclopropoxypyridine-2,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehyde groups.
3-Cyclopropoxypyridine-2,4-dinitro: Similar structure but with nitro groups instead of aldehyde groups.
Uniqueness
3-Cyclopropoxypyridine-2,4-dicarbaldehyde is unique due to the presence of both cyclopropoxy and aldehyde functional groups on the pyridine ring
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
3-cyclopropyloxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-5-7-3-4-11-9(6-13)10(7)14-8-1-2-8/h3-6,8H,1-2H2 |
Clé InChI |
ZKBUGYYIWVKYRV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CN=C2C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



